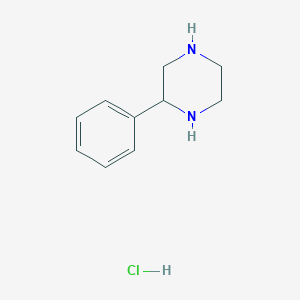
2-Phenylpiperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylpiperazine hydrochloride is a chemical compound featuring a phenyl group bound to a piperazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of piperazine, a heterocyclic organic compound that has been widely studied for its biological and pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpiperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of aniline with bis-(2-chloroethyl)amine hydrochloride at elevated temperatures (160-250°C) without any solvent. The reaction mixture is then treated with an alkaline aqueous solution to obtain the product .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves heating aniline and bis-(2-chloroethyl)amine hydrochloride in a large electric heating reactor. The reaction is carried out at around 230°C for 2.5 hours, followed by neutralization with sodium hydroxide solution. The product is then purified through reduced pressure distillation, yielding a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions: 2-Phenylpiperazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpiperazine N-oxide, while reduction may yield phenylpiperazine. Substitution reactions can produce various derivatives depending on the substituents introduced .
科学研究应用
2-Phenylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is used in studies related to neurotransmitter systems, particularly serotonin and dopamine receptors.
Medicine: It has been investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 2-Phenylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts as an antagonist at serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C receptors. By blocking these receptors, it modulates the levels of serotonin in the brain, which can influence mood, cognition, and behavior. Additionally, it may interact with dopamine receptors, contributing to its effects on the central nervous system .
相似化合物的比较
1-Phenylpiperazine: A simple derivative with similar pharmacological properties.
4-Phenylpiperidine:
Nefazodone: An antidepressant that shares structural similarities with 2-Phenylpiperazine hydrochloride
Uniqueness: this compound is unique due to its specific interaction with serotonin and dopamine receptors, making it a valuable compound for research in neuropharmacology. Its versatility in various chemical reactions and applications further distinguishes it from other similar compounds .
属性
分子式 |
C10H15ClN2 |
|---|---|
分子量 |
198.69 g/mol |
IUPAC 名称 |
2-phenylpiperazine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-12H,6-8H2;1H |
InChI 键 |
PZHBYDWIPNREIQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(CN1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)


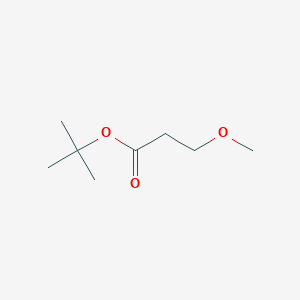
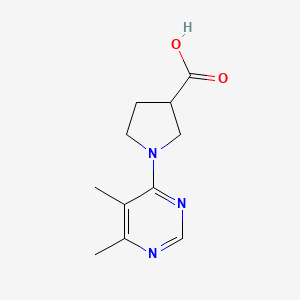
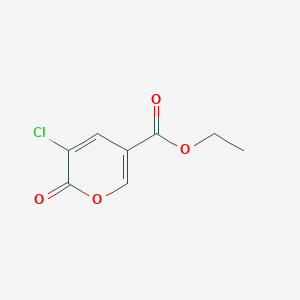
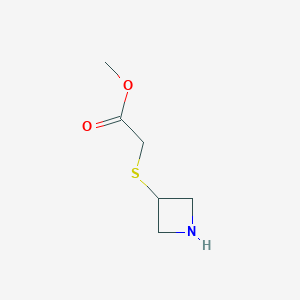
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
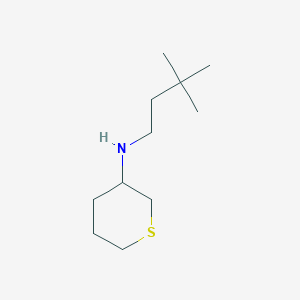

![(R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13013709.png)

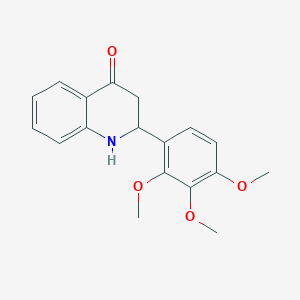
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)
